![molecular formula C7H12N2O5 B2547018 Asp-Ala CAS No. 5694-27-9](/img/structure/B2547018.png)
Asp-Ala
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Overview
Description
Determination of Local Protein Structure
The research presented in paper focuses on the structural analysis of subunit c from the H(+)-transporting F1F0 ATP synthase of Escherichia coli. The study utilized a spin label difference 2D NMR technique to investigate the region neighboring Asp61. The findings revealed a detailed structure consisting of two gently curved helices, with Asp61 in close proximity to Ala24, which is significant for proton translocation across the membrane.
Synthesis of Phosphinic Peptides
In paper , the synthesis of Aspψ(PO2CH2)Ala phosphinic pseudodipeptides is described. The successful synthesis was achieved using a protected Pheψ(PO2CH2)Ala phosphinic building block, with a key step involving the mild oxidation of the phenyl group to carboxylic acid. This method overcame previous challenges in synthesizing these peptides, which are important for studying protease inhibitors and understanding enzyme mechanisms.
Conformational Study of Tetrapeptides
The conformation of the tetrapeptide sequence Ala-Asp-Gly-Lys, which corresponds to a β-bend in staphylococcal nuclease, was examined in paper . The study synthesized an N-acetyl, N'-methylamide derivative of this tetrapeptide and analyzed its conformation using NMR and CD spectroscopy. The results suggested the presence of a type II β-bend conformation in solution, which differs from the conformation in staphylococcal nuclease.
Molecular Dynamics Simulation
Paper presents a quantum-chemical calculation procedure to study the molecular dynamics of the tetrapeptide Ala-Gly-Asp-Pro. The simulation, conducted over a period of 1500 ps, indicated that the peptide's conformation remains stable in the presence of water molecules, which prevent the formation of an intramolecular salt bridge. This study provides insights into the physiological action of the peptide, which may involve hydrogen bonding with functional groups of the molecule.
Posttranslational Control of ALA Synthesis
The posttranslational regulation of 5-Aminolevulinic acid (ALA) synthesis is discussed in paper . The study identifies the role of the caseinolytic protease (Clp) and GluTR-binding protein (GBP) in controlling the stability of Glutamyl-tRNA reductase (GluTR), a key enzyme in ALA synthesis. The findings suggest that the Clp protease system and GBP are crucial for maintaining appropriate levels of GluTR and, consequently, the synthesis of ALA for chlorophyll and heme in plants.
Scientific Research Applications
1. Role in Acute Hepatic Porphyria Treatment
Asp-Ala has been implicated in the treatment of Acute Hepatic Porphyria (AHP), a metabolic disorder. Research indicates that targeting ALAS1, a key enzyme in heme biosynthesis, with RNAi therapeutics like ALN-AS1 can decrease neurotoxic heme intermediates, such as aminolevulinic acid (ALA), alleviating porphyria attacks in AHP patients (Sardh et al., 2016).
2. Involvement in Antifreeze Protein Function
The this compound sequence is a component of Type I antifreeze protein (AFP) from winter flounder. Research on the function of AFPs in ice-binding indicates the significance of Ala residues adjacent to Thr, which are essential for retaining wild-type activity and interacting with the ice surface (Baardsnes et al., 1999).
3. Role in Bacteriorhodopsin Function
This compound substitutions in bacteriorhodopsin affect proton release phases of the pump and the pK of the Schiff base, demonstrating the critical role of Asp residues in efficient deprotonation and proton release in this process (Otto et al., 1990).
4. Application in Colorimetric Sensing
Peptide-functionalized gold nanoparticles, incorporating sequences like Asp-Tyr-Lys-Asp-Asp-Asp-Asp, show potential as colorimetric sensors for metal ions. These nanoparticles offer a novel approach for detection through changes in the plasmon resonance frequency (Slocik et al., 2008).
5. Influence on Oligopeptide Transport
This compound-related peptides, such as d-Asp-Ala, show high affinity for the Caco-2 oligopeptide transporter. Modifying the β-carboxylic acid of d-Asp-Ala with aromatic groups retains this affinity, suggesting potential applications in drug delivery systems (Taub et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
Aspartate Alanine dipeptide, also known as Asp-Ala, is a dipeptide composed of aspartate and alanine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects . .
Mode of Action
It is known that dipeptides can interact with various targets in the body, leading to different physiological effects
Biochemical Pathways
Aspartate Alanine dipeptide is involved in the metabolism of aspartate and alanine . Aspartate is a precursor for asparagine, isoleucine, methionine, lysine, threonine, pyrimidines, NAD, and pantothenate . Alanine, on the other hand, is produced by alanine transaminase, and it plays a crucial role in protein structure and metabolism . The downstream effects of these pathways include a wide range of biological functions, such as immune regulation, angiogenesis, wound healing, and antitumor activity .
Pharmacokinetics
It is known that dipeptides are generally well-absorbed in the body
Result of Action
It is known that dipeptides can have various physiological effects, depending on their specific amino acid composition and sequence
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of dipeptides
properties
IUPAC Name |
3-amino-4-(1-carboxyethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c1-3(7(13)14)9-6(12)4(8)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUFTQLHHHJEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Aspartyl-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028746 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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